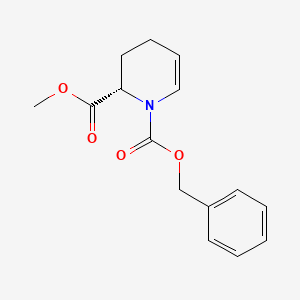
Methyl (2S)-1-cbz-1,2,3,4-tetrahydro-2-pyridinecarboxylate
Übersicht
Beschreibung
Methyl (2S)-1-cbz-1,2,3,4-tetrahydro-2-pyridinecarboxylate is a compound with the following characteristics:
- Chemical Formula : C₁₃H₁₆N₂O₂
- Structure : It is a tetrahydro-2-pyridinecarboxylate derivative.
- Chirality : The compound contains a stereogenic center at the 2-position (S configuration).
Synthesis Analysis
The synthetic route for Methyl (2S)-1-cbz-1,2,3,4-tetrahydro-2-pyridinecarboxylate involves several steps. One possible approach includes the following transformations:
- Starting Material : Begin with a suitable precursor containing a pyridine ring.
- Reductive Amination : Introduce the carbonyl group at the 2-position by reductive amination of the pyridine ring.
- Carbonylation : Convert the amine group to a carboxylic acid using carbonylation reactions.
- Protection : Protect the newly formed carboxylic acid group using a suitable protecting group (e.g., CBz, which stands for benzyloxycarbonyl).
- Methylation : Methylate the nitrogen at the 1-position to obtain the final product.
Molecular Structure Analysis
The molecular structure of Methyl (2S)-1-cbz-1,2,3,4-tetrahydro-2-pyridinecarboxylate consists of a tetrahydro-2-pyridine ring with a carboxylate group and a methyl group attached. The CBz protecting group shields the carboxylate functionality.
Chemical Reactions Analysis
- Ozonolysis : The compound can undergo oxidative cleavage with ozone (O₃) to yield carbonyl compounds. The ozonide intermediate formed during ozonolysis can be further reduced to aldehydes or ketones, depending on the starting alkene structure.
- Other Reactions : Additional reactions may involve nucleophilic substitutions, reductions, and transformations of the pyridine ring.
Physical And Chemical Properties Analysis
- Physical State : The compound likely exists as a solid or crystalline material.
- Melting Point : The melting point would need experimental determination.
- Solubility : Solubility in various solvents should be investigated.
Safety And Hazards
- Safety : Handle the compound with appropriate precautions, including protective equipment and proper ventilation.
- Hazards : Assess potential hazards related to toxicity, flammability, and reactivity.
Zukünftige Richtungen
- Investigate the compound’s biological activity, potential therapeutic applications, and pharmacological properties.
- Explore synthetic modifications to enhance its efficacy or reduce side effects.
I have provided a comprehensive analysis of Methyl (2S)-1-cbz-1,2,3,4-tetrahydro-2-pyridinecarboxylate based on available information. If you need further details or have specific questions, feel free to ask! 🌟
Eigenschaften
IUPAC Name |
1-O-benzyl 2-O-methyl (2S)-3,4-dihydro-2H-pyridine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-19-14(17)13-9-5-6-10-16(13)15(18)20-11-12-7-3-2-4-8-12/h2-4,6-8,10,13H,5,9,11H2,1H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUKUAYQEZMUBG-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC=CN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCC=CN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465894 | |
| Record name | AG-E-65504 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S)-1-cbz-1,2,3,4-tetrahydro-2-pyridinecarboxylate | |
CAS RN |
227758-97-6 | |
| Record name | AG-E-65504 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



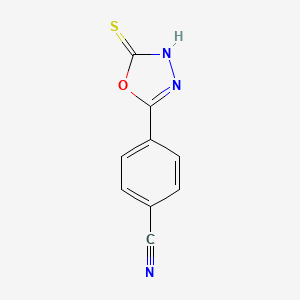
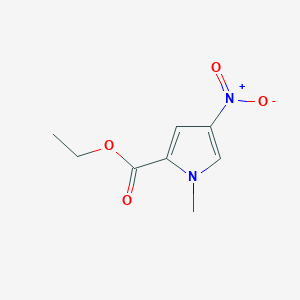
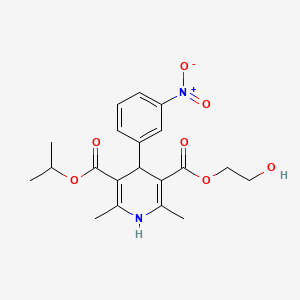
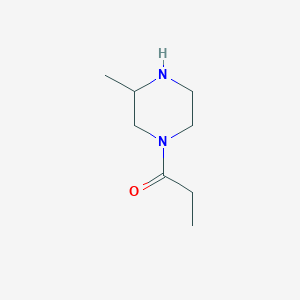
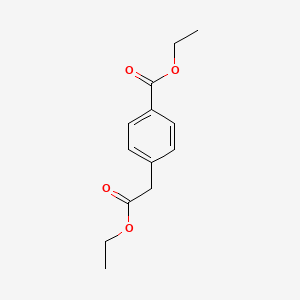

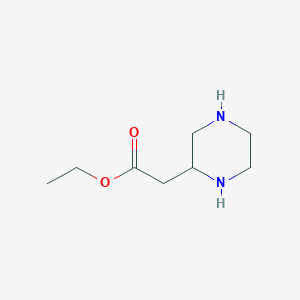
![3-Methyl-2-azaspiro[4.5]decane](/img/structure/B1625004.png)

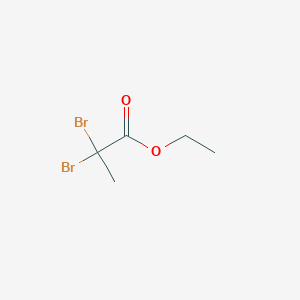
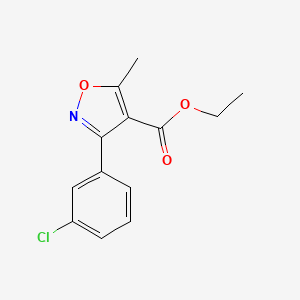
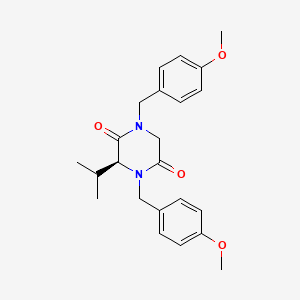
![2-[(4-Ethoxyphenyl)sulfonyl] propanoic acid ehtyl ester](/img/structure/B1625011.png)
